Azido-PEG2-Alcohol
Overview
Description
Azido-PEG2-Alcohol is a chemical compound with the molecular formula C4H9N3O2. It is a PEG (polyethylene glycol) linker containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage .
Mechanism of Action
Target of Action
It’s known that the azide group in the compound can react with alkyne, bcn, dbco via click chemistry .
Mode of Action
The azide group in 2-(2-Azidoethoxy)ethanol is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This interaction allows the compound to bind to its targets and induce changes.
Biochemical Analysis
Biochemical Properties
2-(2-Azidoethoxy)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Azido-PEG2-Alcohol involves several steps. One common method includes the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to generate 2-(2-(benzyloxy)ethoxy)ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-(2-(azidoethoxy)ethoxy)ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is carried out to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The required raw materials are simple and easy to obtain, and the process involves straightforward operations with easy purification of intermediates. This method is suitable for industrial production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG2-Alcohol undergoes various types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Substitution Reactions: The hydroxyl group can be replaced with other reactive functional groups.
Common Reagents and Conditions
Sodium Azide: Used in the substitution reaction to introduce the azide group.
Catalysts: Used in catalytic hydrogenation reduction reactions.
Major Products
Triazole Linkages: Formed through Click Chemistry reactions.
Substituted Derivatives: Formed by replacing the hydroxyl group with other functional groups.
Scientific Research Applications
Azido-PEG2-Alcohol has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)ethanol: A similar compound with a chloro group instead of an azide group.
Azido-PEG2-alcohol: Another PEG linker with similar properties but different molecular structure.
Uniqueness
This compound is unique due to its combination of an azide group and a terminal hydroxyl group, which allows it to participate in Click Chemistry and other substitution reactions. Its hydrophilic PEG spacer also enhances its solubility in aqueous media, making it versatile for various applications .
Properties
IUPAC Name |
2-(2-azidoethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c5-7-6-1-3-9-4-2-8/h8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJFKQFYZOARRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73342-16-2 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73342-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90464632 | |
Record name | 2-(2-azidoethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139115-90-5 | |
Record name | 2-(2-azidoethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-azidoethoxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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